1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene chemical properties
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene chemical properties
Technical Monograph: 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
CAS Registry Number: 1159607-50-7
Synonyms: 2-Fluoro-4-(trifluoromethyl)benzyl chloride;
Executive Summary & Structural Analysis
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is a specialized electrophilic building block used primarily in the synthesis of high-potency pharmaceutical candidates. It serves as a critical "warhead" for introducing the 2-fluoro-4-(trifluoromethyl)benzyl moiety, a structural motif prized for its ability to modulate lipophilicity (
Structural Pharmacology:
-
The "Ortho-Fluorine" Effect: The fluorine atom at the C2 position exerts a strong inductive effect (
), increasing the acidity of the benzylic protons and influencing the preferred conformation of the benzyl side chain via electrostatic repulsion with the benzylic substituent. This often locks the drug molecule into a bioactive conformation. -
Metabolic Blockade: The C4-trifluoromethyl group (
) effectively blocks the para-position from cytochrome P450-mediated oxidation, significantly extending the half-life ( ) of the final drug candidate. -
Electronic Deactivation: The combined electron-withdrawing nature of the
and groups creates an electron-deficient aromatic ring. This deactivates the benzylic carbon toward pathways (destabilizing the carbocation) while activating it for nucleophilic attack.
Physical & Chemical Properties
| Property | Value | Context |
| Appearance | Clear, colorless to light yellow liquid | Purity indicator; yellowing suggests HCl liberation. |
| Boiling Point | ~85-88°C at 15 mmHg | High volatility requires careful vacuum distillation. |
| Density | Denser than water; facilitates phase separation in workups. | |
| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes slowly in water; reacts rapidly in alcohols. |
| Reactivity Class | Benzyl Halide / Alkylating Agent | Lachrymator ; potent electrophile. |
| Storage | 2–8°C, Inert Atmosphere (Ar/ | Moisture sensitive; degrades to the alcohol and HCl. |
Reactivity Profile & Mechanistic Insight
The reactivity of CAS 1159607-50-7 is defined by the "Benzylic Halide Paradox" in electron-deficient systems. While benzyl chlorides are generally reactive, the specific substitution pattern here alters the mechanistic landscape.
The Electronic Tug-of-War
-
Carbocation Destabilization (
Suppression): The and groups are strong electron-withdrawing groups (EWG). They pull electron density away from the ring, and consequently, from the benzylic carbon.-
Consequence: Formation of the benzylic carbocation intermediate is energetically unfavorable compared to unsubstituted benzyl chloride. Solvolysis rates are significantly lower.
-
-
Electrophilic Activation (
Enhancement): The same EWG effect renders the benzylic carbon highly partial positive ( ).-
Consequence: The site becomes a "harder" electrophile, reacting rapidly with strong nucleophiles (amines, thiols, alkoxides) via a concerted
mechanism.
-
Visualizing the Reaction Pathway:
Figure 1: Mechanistic preference for SN2 pathways due to electron-withdrawing substituents destabilizing the SN1 carbocation intermediate.
Synthesis & Manufacturing
Industrial preparation typically avoids direct chloromethylation of the arene due to poor regioselectivity caused by the deactivating groups. The preferred route involves the chlorination of the corresponding alcohol.[1]
Synthetic Workflow:
-
Precursor: 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
-
Reduction:
in Methanol 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. -
Chlorination:
(Thionyl Chloride) with catalytic DMF in Toluene.
This route ensures high regiochemical purity, essential for GMP applications.
Applications in Drug Discovery
This building block is instrumental in "Scaffold Hopping" and Lead Optimization.
-
NK1 Receptor Antagonists: Analogues of Aprepitant often utilize substituted benzyl rings to fill hydrophobic pockets in the receptor. The 2-fluoro-4-trifluoromethyl pattern provides a distinct shape/electrostatic profile compared to the classic 3,5-bis(trifluoromethyl) motif.
-
P2X7 Antagonists: Used in the synthesis of heterocyclic amides for treating neuropathic pain. The fluorine atom can form intramolecular hydrogen bonds with amide nitrogens, locking the bioactive conformation [1].
-
ALX Receptor Agonists: Benzimidazole derivatives incorporating this benzyl group have shown efficacy in anti-inflammatory pathways [2].
Experimental Protocol: N-Alkylation of a Secondary Amine
Objective: Synthesis of a tertiary amine drug intermediate using CAS 1159607-50-7. Scale: 10 mmol.
Safety Pre-Check:
-
Hazard: Corrosive, Lachrymator.[1]
-
Control: All operations must be performed in a fume hood. Wear butyl rubber gloves. Quench all glassware with aqueous base before removal from the hood.
Reagents:
-
Amine Substrate (1.0 equiv, 10 mmol)
-
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene (1.1 equiv, 11 mmol)
-
(anhydrous, 2.5 equiv) or
(for faster kinetics) -
Acetonitrile (MeCN) or DMF (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend the Amine (10 mmol) and
(3.45 g) in anhydrous MeCN (50 mL). -
Addition: Cool the suspension to 0°C. Add the benzyl chloride (2.34 g, 11 mmol) dropwise via syringe. Note: Exothermic reaction possible.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Self-Validating Step (TLC): Monitor consumption of the starting amine. The product will typically have a higher
in non-polar systems (e.g., Hexane/EtOAc) due to the loss of the N-H hydrogen bond donor.
-
-
Workup: Filter off the inorganic salts through a pad of Celite. Rinse the pad with EtOAc.
-
Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated
(to remove trace acid) and Brine. -
Purification: Dry over
, filter, and concentrate. Purify via Flash Column Chromatography.
Workflow Diagram:
Figure 2: Standard Operating Procedure for N-Alkylation using CAS 1159607-50-7.
Handling & Safety Profile
| Hazard Class | GHS Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2] |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Sensitization | H317 | May cause an allergic skin reaction. |
| Genotoxicity | H341 | Suspected of causing genetic defects (Alkylating agent). |
Decontamination Procedure: Spills should be treated immediately with a solution of 10% ammonia or saturated sodium bicarbonate to hydrolyze the chloride to the less toxic alcohol.
References
-
Heterocyclic P2X7 Antagonists. European Patent Office. EP3398941A1. (2018). Describes the use of substituted benzyl halides in the synthesis of P2X7 receptor antagonists for CNS disorders. Link
-
Benzimidazolyl-methyl urea derivatives as ALX receptor agonists. World Intellectual Property Organization. WO2015019325A1. (2015). Details the synthesis of anti-inflammatory agents using 2-fluoro-4-(trifluoromethyl)benzyl moieties.[3] Link
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Chemical Source Registry. ChemSRC. CAS 1159607-50-7 Entry. Confirms chemical identity and physical property data. Link
